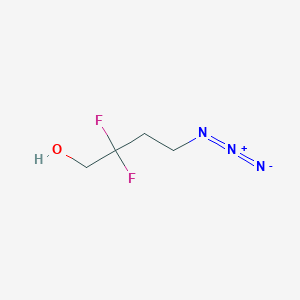
4-Azido-2,2-difluorobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-2,2-difluorobutan-1-ol is an organic compound characterized by the presence of an azido group (-N₃) and two fluorine atoms attached to a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 4-chloro-2,2-difluorobutan-1-ol, is treated with sodium azide (NaN₃) in an appropriate solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:
4-Cl-2,2-difluorobutan-1-ol+NaN3→this compound+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent quality and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Azido-2,2-difluorobutan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azido group.
Wissenschaftliche Forschungsanwendungen
4-Azido-2,2-difluorobutan-1-ol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Utilized in the development of new materials with unique properties due to the presence of the azido and fluorine groups.
Bioconjugation: Employed in bioconjugation techniques for labeling biomolecules.
Wirkmechanismus
The mechanism of action of 4-Azido-2,2-difluorobutan-1-ol largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with alkynes to form triazoles. The fluorine atoms can influence the reactivity and stability of the compound by inductive effects, making it a valuable intermediate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azido-2,2-difluorobutane: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
2,2-Difluorobutan-1-ol: Lacks the azido group, limiting its use in cycloaddition reactions.
4-Azidobutan-1-ol: Lacks the fluorine atoms, which can affect its reactivity and stability.
Uniqueness
4-Azido-2,2-difluorobutan-1-ol is unique due to the combination of the azido group and fluorine atoms, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring specific chemical transformations and stability under various conditions .
Eigenschaften
Molekularformel |
C4H7F2N3O |
|---|---|
Molekulargewicht |
151.11 g/mol |
IUPAC-Name |
4-azido-2,2-difluorobutan-1-ol |
InChI |
InChI=1S/C4H7F2N3O/c5-4(6,3-10)1-2-8-9-7/h10H,1-3H2 |
InChI-Schlüssel |
IQXCANHMCIFYOR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN=[N+]=[N-])C(CO)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


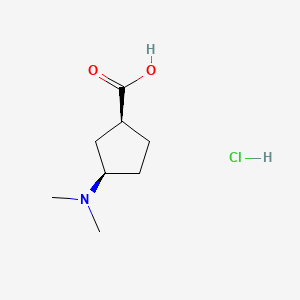
![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)



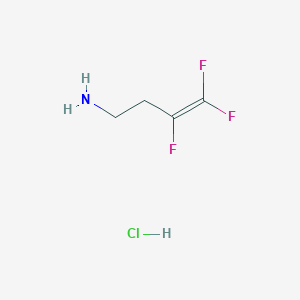
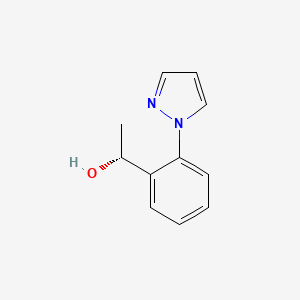
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
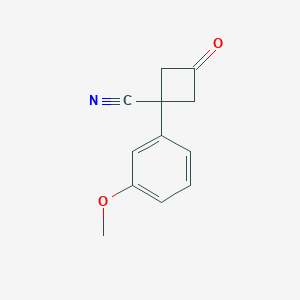

![6,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B15320005.png)

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B15320026.png)

